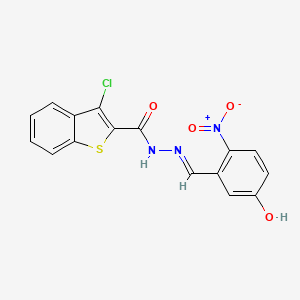
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide, also known as ANCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANCA is a member of the acrylamide family of compounds and is an important tool in studying various biochemical and physiological processes.
Mecanismo De Acción
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide works by binding to the active site of proteases, preventing them from breaking down proteins. This mechanism of action makes N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide a valuable tool in studying the function of proteases in various biological processes.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been shown to inhibit the activity of several proteases involved in the immune response, suggesting that it may have potential applications in the treatment of inflammatory diseases. Additionally, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been shown to inhibit the activity of proteases involved in cancer cell growth, suggesting that it may have potential applications in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is its selectivity for certain proteases. This allows researchers to study the function of specific enzymes in biological processes. However, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide also has some limitations. For example, it can be difficult to synthesize and is relatively expensive compared to other research tools.
Direcciones Futuras
There are several future directions for research involving N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide. One potential application is in the development of new drugs for the treatment of inflammatory diseases. Additionally, N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide may have potential applications in cancer research, particularly in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is a complex process that involves several steps. The first step involves the preparation of 4-ethoxy-1-naphthylamine, which is then reacted with acryloyl chloride to form 4-ethoxy-1-naphthylacryloyl chloride. This intermediate compound is then reacted with sec-butylamine and sodium cyanide to form N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. One of the most important applications of N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is in the study of proteases, which are enzymes that break down proteins. N-(sec-butyl)-2-cyano-3-(4-ethoxy-1-naphthyl)acrylamide is a potent inhibitor of proteases and has been used to study the role of these enzymes in various biological processes.
Propiedades
IUPAC Name |
(E)-N-butan-2-yl-2-cyano-3-(4-ethoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-14(3)22-20(23)16(13-21)12-15-10-11-19(24-5-2)18-9-7-6-8-17(15)18/h6-12,14H,4-5H2,1-3H3,(H,22,23)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNOLCVUWGBECP-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=CC1=CC=C(C2=CC=CC=C12)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C(=C/C1=CC=C(C2=CC=CC=C12)OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)

![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
![N-{2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908245.png)
![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5908262.png)
![4-chloro-2-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5908265.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)
![N-({1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908285.png)
